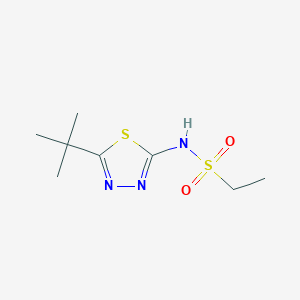
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide, also known as BCT-197, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BCT-197 is a sulfonamide derivative that has shown promising results in various preclinical studies, suggesting its potential use in the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide is not fully understood. However, it has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in various tumors and is involved in tumor growth and metastasis. This compound has also been shown to inhibit the activity of sodium-hydrogen exchanger-1 (NHE-1), a protein that is involved in the regulation of intracellular pH and cell volume. Inhibition of NHE-1 has been shown to reduce inflammation and improve cardiac function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer, this compound has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. In cardiovascular diseases, this compound has been shown to improve cardiac function, reduce myocardial infarction size, and inhibit cardiac fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide is its ability to inhibit the activity of CAIX, which is overexpressed in various tumors. This makes this compound a potential therapeutic agent for the treatment of cancer. Another advantage of this compound is its ability to inhibit the activity of NHE-1, which is involved in the regulation of intracellular pH and cell volume. This makes this compound a potential therapeutic agent for the treatment of inflammation and cardiovascular diseases. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and limit its use in clinical settings.
Direcciones Futuras
There are several future directions for the research and development of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide. One direction is to further investigate the mechanism of action of this compound and its potential use in the treatment of other diseases. Another direction is to develop more efficient synthesis methods for this compound to improve its bioavailability and reduce its cost. Additionally, future research can focus on developing novel formulations of this compound that can improve its solubility and bioavailability. Finally, clinical trials can be conducted to evaluate the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide involves the reaction of 5-tert-butyl-1,3,4-thiadiazol-2-amine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the product is purified using column chromatography.
Aplicaciones Científicas De Investigación
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide has been extensively studied in various preclinical models, including cancer, inflammation, and cardiovascular diseases. In cancer, this compound has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and pancreatic cancer. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, suggesting its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. In cardiovascular diseases, this compound has been shown to improve cardiac function and reduce myocardial infarction size, suggesting its potential use in the treatment of heart failure.
Propiedades
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2S2/c1-5-15(12,13)11-7-10-9-6(14-7)8(2,3)4/h5H2,1-4H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXPWXXQJKVIPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=NN=C(S1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

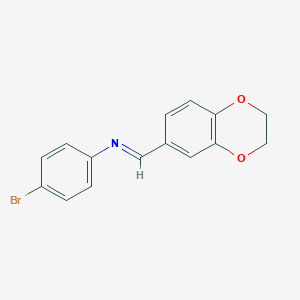
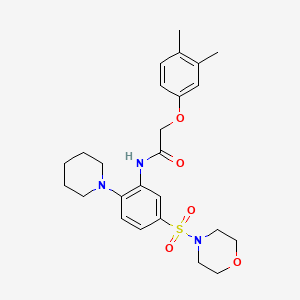
![[4-(Aminomethyl)piperidin-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B7560690.png)
![N-[(4-bromothiophen-2-yl)methyl]-N-methyl-1-(oxan-3-yl)methanamine](/img/structure/B7560692.png)
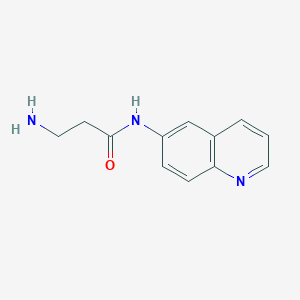
![1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine](/img/structure/B7560701.png)
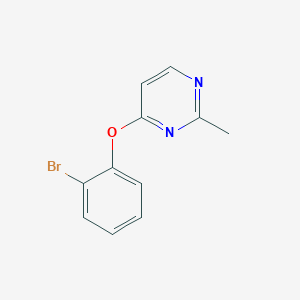
![1-cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B7560718.png)

![4-[4-(2-ethoxyphenyl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7560726.png)
![3-Azaspiro[5.5]undecan-3-yl(1,3-thiazol-4-yl)methanone](/img/structure/B7560733.png)
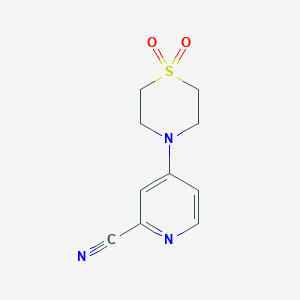
![4-[[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]methylamino]methyl]benzonitrile](/img/structure/B7560742.png)
![4-methyl-5-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-4H-thieno[3,2-b]pyrrole](/img/structure/B7560764.png)